molecular formula C10H12O2 B1396575 4-But-3-enoxyphenol CAS No. 118909-86-7

4-But-3-enoxyphenol

Cat. No. B1396575
Key on ui cas rn: 118909-86-7
M. Wt: 164.2 g/mol
InChI Key: BKQYNWJOMDZBMG-UHFFFAOYSA-N
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Patent
US07153517B2

Procedure details

In a three-necked flask equipped with a dropping funnel, a mixture composed of potassium hydroxide (27 mmol) and hydroquinone (45 mmol) is dissolved in 400 ml of absolute ethanol by heating. Add 4-bromo-1-butene (Aldrich) (18 mmol) dropwise. Maintain at reflux for 4 hours. After being cooled and filtered the solvent is evaporated. The mixture is taken up in a solution of ice-cold water. That dissolves a part of the hydroquinone and leads to the appearance of a precipitate containing the desired product. Extract the product with ether. After three washings with water, the organic phase is dried over sodium sulfate then the solvent is evaporated. The phenyl is purified by chromatography on silica gel (eluent: heptane-ether 5/5). The yield of the reaction is of the order of 50%.
Quantity
27 mmol
Type
reactant
Reaction Step One
Quantity
45 mmol
Type
reactant
Reaction Step Two
Quantity
18 mmol
Type
reactant
Reaction Step Three
Quantity
400 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH-].[K+].[C:3]1([CH:10]=[CH:9][C:7]([OH:8])=[CH:6][CH:5]=1)[OH:4].Br[CH2:12][CH2:13][CH:14]=[CH2:15]>C(O)C>[CH2:15]([O:4][C:3]1[CH:10]=[CH:9][C:7]([OH:8])=[CH:6][CH:5]=1)[CH2:14][CH:13]=[CH2:12] |f:0.1|

Inputs

Step One
Name
Quantity
27 mmol
Type
reactant
Smiles
[OH-].[K+]
Step Two
Name
Quantity
45 mmol
Type
reactant
Smiles
C1(O)=CC=C(O)C=C1
Step Three
Name
Quantity
18 mmol
Type
reactant
Smiles
BrCCC=C
Step Four
Name
Quantity
400 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a three-necked flask equipped with a dropping funnel
TEMPERATURE
Type
TEMPERATURE
Details
by heating
TEMPERATURE
Type
TEMPERATURE
Details
Maintain
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 4 hours
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
After being cooled
FILTRATION
Type
FILTRATION
Details
filtered the solvent
CUSTOM
Type
CUSTOM
Details
is evaporated
DISSOLUTION
Type
DISSOLUTION
Details
That dissolves a part of the hydroquinone
ADDITION
Type
ADDITION
Details
containing the desired product
EXTRACTION
Type
EXTRACTION
Details
Extract the product with ether
WASH
Type
WASH
Details
After three washings with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic phase is dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent is evaporated
CUSTOM
Type
CUSTOM
Details
The phenyl is purified by chromatography on silica gel (eluent: heptane-ether 5/5)

Outcomes

Product
Name
Type
Smiles
C(CC=C)OC1=CC=C(C=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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